molecular formula C6H7F3N2O2 B6270588 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol CAS No. 2763750-88-3

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol

Cat. No. B6270588
CAS RN: 2763750-88-3
M. Wt: 196.1
InChI Key:
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Description

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol, also known as TFMPO, is an organic compound that is used in various scientific research applications. It is a trifluoromethylated derivative of pyrazole and is a relatively new compound in the field of research. It has a wide range of applications in the fields of pharmaceuticals, biochemistry, and molecular biology.

Scientific Research Applications

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol has a wide range of applications in the fields of pharmaceuticals, biochemistry, and molecular biology. It has been used as a substrate for the synthesis of various compounds and as a reagent for the synthesis of peptides. It has also been used as a substrate in the synthesis of cyclic peptides, as a reagent in the synthesis of nucleosides, and as a reagent in the synthesis of polypeptides. It has also been used as a reagent in the synthesis of polysaccharides and as a reagent in the synthesis of proteins.

Mechanism of Action

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol has been found to act as an inhibitor of several enzymes, including tyrosinase, phosphodiesterase, and phosphatidylinositol 3-kinase. It has also been found to act as an antagonist of the G-protein coupled receptor, GPR35. It has also been found to act as an agonist of the G-protein coupled receptor, GPR55.
Biochemical and Physiological Effects
2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol has been found to have several effects on biochemical and physiological processes. It has been found to have anti-inflammatory, anti-oxidant, and anti-proliferative properties. It has also been found to have anti-cancer activities, as well as anti-microbial, anti-viral, and anti-fungal activities. Additionally, it has been found to have anti-diabetic effects and to be neuroprotective.

Advantages and Limitations for Lab Experiments

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to synthesize and can be used in a variety of experiments. Additionally, it is a stable compound and has a wide range of applications.
The main limitation of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol is its low solubility in water. This makes it difficult to use in certain experiments, such as those involving aqueous solutions. Additionally, it is a relatively new compound and has not been extensively studied, so there are still many unknowns about its effects and applications.

Future Directions

The future of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol is very promising. It has a wide range of applications and its potential is still being explored. Future research could focus on its use as an inhibitor of enzymes, as an antagonist of G-protein coupled receptors, and as an agonist of G-protein coupled receptors. Additionally, future research could focus on its use as an anti-inflammatory, anti-oxidant, and anti-proliferative agent. Future research could also focus on its use as an anti-cancer, anti-microbial, anti-viral, and anti-fungal agent. Finally, future research could focus on its use in the synthesis of peptides, nucleosides, and polysaccharides.

Synthesis Methods

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol can be synthesized from the reaction of 3-trifluoromethyl-1H-pyrazole-4-carbaldehyde and 2-hydroxyethanal in the presence of a base. The reaction is carried out in an aqueous solution and an acid catalyst is used to promote the reaction. The reaction yields a product that is an aqueous solution of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid", "Triethylamine", "Diisopropylcarbodiimide", "Dimethylformamide", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Conversion of 2-bromoethanol to 2-hydroxyethyl bromide using sodium hydroxide and water.", "Step 2: Preparation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by reacting trifluoroacetic acid with hydrazine hydrate and 1,1,1-trifluoro-2-propanol.", "Step 3: Conversion of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to 3-(trifluoromethyl)-1H-pyrazole-4-ol using triethylamine and diisopropylcarbodiimide.", "Step 4: Preparation of the intermediate 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol by reacting 2-hydroxyethyl bromide with 3-(trifluoromethyl)-1H-pyrazole-4-ol in the presence of triethylamine and dimethylformamide.", "Step 5: Purification of the intermediate by recrystallization from methanol.", "Step 6: Final purification of the compound by column chromatography." ] }

CAS RN

2763750-88-3

Molecular Formula

C6H7F3N2O2

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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